8-Bromo-1-methylisoquinoline

Description

The exact mass of the compound 8-Bromo-1-methylisoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Bromo-1-methylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-1-methylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

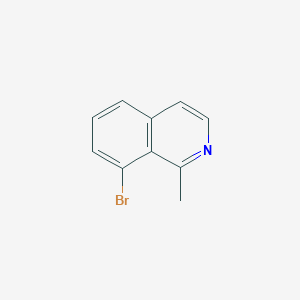

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJMCLYXTVCWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312905-33-1 | |

| Record name | 8-bromo-1-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Bromo-1-methylisoquinoline CAS number and properties

An In-depth Technical Guide to 8-Bromo-1-methylisoquinoline (CAS: 1312905-33-1)

Introduction

8-Bromo-1-methylisoquinoline is a halogenated heterocyclic compound that serves as a highly versatile and valuable building block in the fields of organic synthesis and medicinal chemistry. Its structure, featuring an isoquinoline core, is a well-recognized "privileged scaffold" found in numerous biologically active molecules and natural products.[1] The strategic placement of a methyl group at the 1-position and a bromine atom at the 8-position provides two distinct points for chemical modification. The bromine atom, in particular, acts as a crucial synthetic handle for introducing molecular diversity, primarily through modern cross-coupling reactions.[2] This guide offers a comprehensive overview of 8-Bromo-1-methylisoquinoline, detailing its properties, synthesis, reactivity, applications, and safety protocols for researchers and drug development professionals.

Part 1: Core Physicochemical and Spectroscopic Data

The fundamental properties of 8-Bromo-1-methylisoquinoline define its behavior in chemical reactions and its handling requirements. These characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1312905-33-1 | [3][4][5] |

| Molecular Formula | C₁₀H₈BrN | [6] |

| Molecular Weight | 222.08 g/mol | [4] |

| IUPAC Name | 8-bromo-1-methylisoquinoline | [4] |

| Appearance | White to off-white powder or crystals | [6] |

| Purity | >95% - >98% | [3][6] |

| Melting Point | 80-84 °C | [6] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | [6] |

| Storage | Store in a cool, dry place away from heat and direct light | [6] |

Part 2: Synthesis and Purification

While specific, peer-reviewed synthesis routes for 8-Bromo-1-methylisoquinoline are not extensively detailed in foundational literature, its structure lends itself to established isoquinoline synthesis methodologies, such as the Bischler-Napieralski reaction followed by dehydrogenation. The following represents a plausible and illustrative synthetic protocol.

Representative Synthetic Protocol: A Bischler-Napieralski Approach

The causality behind this experimental design involves the cyclization of an N-acyl-β-phenethylamine derivative. The choice of a starting material like 2-bromo-phenethylamine is critical for ensuring the bromine atom is correctly positioned at the 8-position of the final isoquinoline ring system.

Step 1: Acylation of 2-(2-Bromophenyl)ethan-1-amine

-

To a stirred solution of 2-(2-bromophenyl)ethan-1-amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting amine.

-

Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(2-bromophenyl)ethyl)acetamide intermediate.

Step 2: Cyclization and Dehydrogenation

-

Dissolve the crude acetamide from Step 1 in a high-boiling solvent such as toluene.

-

Add a dehydrating/cyclizing agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) (2.0-3.0 eq) portion-wise.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours, monitoring by TLC. This step forms the dihydroisoquinoline intermediate.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 9 and extract with ethyl acetate.

-

To the crude dihydroisoquinoline, add a dehydrogenating agent such as palladium on carbon (10 mol%) in a suitable solvent like xylene.

-

Heat the mixture to reflux for 12-24 hours to facilitate aromatization.

-

Cool the mixture, filter through Celite to remove the catalyst, and concentrate the filtrate.

Step 3: Purification

-

Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate pure 8-Bromo-1-methylisoquinoline.

Part 3: Chemical Reactivity and Key Transformations

The synthetic utility of 8-Bromo-1-methylisoquinoline is dominated by the reactivity of its C8-Br bond. This site is ideal for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug discovery for constructing C-C and C-N bonds.[2][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the isoquinoline core and various aryl or vinyl groups via an organoboron reagent.[7] This reaction is exceptionally reliable due to its tolerance of a wide range of functional groups and its typically high yields.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

To a flame-dried Schlenk flask, add 8-Bromo-1-methylisoquinoline (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.

-

Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude 1-methyl-8-phenylisoquinoline by column chromatography.

Part 4: Applications in Research and Drug Development

The isoquinoline scaffold is central to many pharmacologically active compounds. By using 8-Bromo-1-methylisoquinoline as an intermediate, researchers can synthesize diverse libraries of novel molecules for screening.

-

Kinase Inhibition: The quinoline and isoquinoline cores are prominent in the design of kinase inhibitors for cancer therapy. The C8-position can be functionalized with various aryl and heteroaryl groups to probe the ATP-binding pocket of target kinases, enabling extensive structure-activity relationship (SAR) studies.[2]

-

Antibacterial Agents: Modified quinolones are a well-established class of antibiotics. New derivatives synthesized from this bromo-intermediate could lead to novel compounds with improved efficacy or activity against drug-resistant bacterial strains.[2]

-

Other Therapeutic Areas: Structurally related compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and cardiotonic effects, highlighting the broad potential of this scaffold in drug discovery.[1][8]

Part 5: Safety and Handling

Proper handling of 8-Bromo-1-methylisoquinoline is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

| Hazard Class | GHS Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Source:[4]

Recommended Safety Protocols

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

-

Handling: Avoid breathing dust.[9] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, closed container for disposal.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

8-Bromo-1-methylisoquinoline (CAS: 1312905-33-1) is a key synthetic intermediate whose value is defined by its versatile isoquinoline core and its reactive bromine handle. It provides a robust platform for generating novel and complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Its application in the synthesis of potential therapeutic agents, especially in oncology and infectious diseases, underscores its importance to the scientific community. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

References

-

PubChem. (n.d.). 8-Bromoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

-

Frontier Specialty Chemicals. (n.d.). 8-Bromo-1-methylisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-1-iodoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2012). Safety Data Sheet: 1-Bromoisoquinolin-3-amine. Retrieved from [Link]

-

A B Enterprises. (n.d.). 8-bromo-1-methylisoquinoline. IndiaMART. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 8-Bromo-2-methylquinoline. PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). Some Derivatives of 8-Bromo-6-methylquinoline. Journal of the American Chemical Society. Retrieved from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 8-Bromo-5-chloroisoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 8-Bromo-1-octanol. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 8-bromo-3-methylisoquinoline (C10H8BrN). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 8-Bromo-1-methylisoquinoline | [frontierspecialtychemicals.com]

- 4. 8-bromo-1-methylisoquinoline | 1312905-33-1 [sigmaaldrich.com]

- 5. 1312905-33-1 Cas No. | 8-Bromo-1-methylisoquinoline | Apollo [store.apolloscientific.co.uk]

- 6. 8-bromo-1-methylisoquinoline at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ie [fishersci.ie]

physical and chemical characteristics of 8-Bromo-1-methylisoquinoline

An In-depth Technical Guide to the Physical and Chemical Characteristics of 8-Bromo-1-methylisoquinoline

Introduction

8-Bromo-1-methylisoquinoline is a halogenated aromatic heterocyclic compound of significant interest to researchers and professionals in drug development and organic synthesis. Its unique structural architecture, featuring an isoquinoline core functionalized with both a bromine atom and a methyl group, makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its core physical and chemical characteristics, detailed protocols for its analytical characterization, and insights into its synthetic utility and safe handling. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.

Section 1: Compound Identification and General Properties

Precise identification is the cornerstone of any chemical research. 8-Bromo-1-methylisoquinoline is identified by a unique CAS number and is characterized by a specific set of physical properties that dictate its handling and application.

Key Identifiers

| Identifier | Value |

| IUPAC Name | 8-bromo-1-methylisoquinoline[2] |

| CAS Number | 1312905-33-1[2][3] |

| Molecular Formula | C₁₀H₈BrN[1][3][4] |

| Molecular Weight | 222.08 g/mol [2][5] |

| InChI Key | CAJMCLYXTVCWMP-UHFFFAOYSA-N[2] |

Physical Properties

The physical state and solubility parameters are critical for designing experimental conditions, from reaction setups to purification and formulation.

| Property | Value |

| Appearance | White to off-white powder or crystalline solid[1] |

| Physical Form | Powder or granular form[1][2] |

| Melting Point | 80-84 °C[1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and acetone[1] |

| Density | 1.46 g/cm³[1] |

| Purity | Typically >95%[5] |

Section 2: Molecular Structure and Chemical Profile

The chemical behavior of 8-Bromo-1-methylisoquinoline is a direct consequence of its molecular structure. Understanding the interplay of the isoquinoline ring, the electron-withdrawing bromine atom, and the electron-donating methyl group is key to predicting its reactivity.

Molecular Structure

The structure consists of a bicyclic isoquinoline system, with a bromine atom at position 8 and a methyl group at position 1.

Caption: Workflow for the analytical characterization of the compound.

¹H NMR Spectroscopy

Proton NMR provides precise information about the hydrogen framework of the molecule.

Experimental Protocol:

-

Sample Preparation : Dissolve 5-10 mg of 8-Bromo-1-methylisoquinoline in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. [6]2. Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as the internal standard (δ = 0.00 ppm). [6]3. Data Acquisition : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (δ 7.0-8.5 ppm) : Five distinct signals are expected in the aromatic region. The protons on the pyridine ring and those adjacent to the bromine atom will be significantly influenced, leading to a complex but interpretable splitting pattern.

-

Methyl Protons (δ ~2.7 ppm) : A sharp singlet integrating to three protons, corresponding to the methyl group at the C-1 position. Its downfield shift is due to the proximity to the aromatic system and the nitrogen atom.

¹³C NMR Spectroscopy

Carbon NMR is used to determine the number and type of carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation : Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) to obtain a good signal-to-noise ratio in a reasonable time.

-

Data Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing : Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectrum (in CDCl₃):

-

Aromatic Carbons (δ 110-160 ppm) : Ten distinct signals are expected for the ten carbons of the isoquinoline core. The carbon atom bonded to the bromine (C-8) will appear at a specific chemical shift (around δ 115-125 ppm), while the carbon bonded to the nitrogen (C-1) will be further downfield.

-

Methyl Carbon (δ ~20-25 ppm) : A single signal corresponding to the methyl group carbon.

Mass Spectrometry (MS)

MS is employed to determine the molecular weight and elemental composition.

Experimental Protocol:

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization : Use Electron Impact (EI) ionization to generate charged fragments. [7]3. Mass Analysis : Scan a mass range (e.g., m/z 50-300) to detect the molecular ion and its fragment ions.

Expected Mass Spectrum:

-

Molecular Ion (M⁺) : A characteristic pair of peaks of nearly equal intensity at m/z 221 and m/z 223 . This distinctive M/M+2 pattern is the hallmark of a monobrominated compound, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). [6]- Key Fragments : Expect fragmentation corresponding to the loss of the bromine atom ([M-Br]⁺ at m/z 142) and potentially the loss of a methyl radical followed by bromine ([M-CH₃-Br]⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. [7] Experimental Protocol:

-

Sample Preparation : Prepare the sample as a KBr pellet or as a thin film from a solution evaporated on a salt plate.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Spectrum:

-

~3050 cm⁻¹ : C-H stretching from the aromatic ring.

-

~2950 cm⁻¹ : C-H stretching from the aliphatic methyl group.

-

~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations characteristic of the aromatic isoquinoline ring system.

-

~1000-1100 cm⁻¹ : C-Br stretching vibration.

Section 4: Synthesis Overview

Caption: A plausible synthetic route to the bromoisoquinoline core.

A common strategy for synthesizing substituted isoquinolines is the Pomeranz-Fritsch or the Bischler-Napieralski reaction. For an 8-bromo substituted pattern, the synthesis would likely commence from a 2-bromobenzaldehyde derivative, which would undergo condensation and subsequent acid-catalyzed cyclization to form the isoquinoline ring system. [8][9]The methyl group at C-1 can be introduced at various stages, for example, by using a suitable ketone precursor in the cyclization step.

Section 5: Safety and Handling

Proper handling of 8-Bromo-1-methylisoquinoline is essential to ensure laboratory safety. The compound presents several hazards that require appropriate precautions.

| Hazard Class | GHS Statement | Precautionary Codes |

| Acute Toxicity (Oral) | H302: Harmful if swallowed [2] | P264, P270, P301+P312, P330, P501 [2] |

| Skin Irritation | H315: Causes skin irritation [2] | P280, P302+P352, P332+P313, P362 [2] |

| Eye Irritation | H319: Causes serious eye irritation [2] | P280, P305+P351+P338, P337+P313 [2] |

| Respiratory Irritation | H335: May cause respiratory irritation [2] | P261, P271, P304+P340, P312, P403+P233, P405 [2] |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place. [1]

Conclusion

8-Bromo-1-methylisoquinoline is a valuable chemical intermediate with well-defined physical and chemical properties. Its structural features allow for diverse chemical transformations, making it a key building block in organic synthesis. The analytical techniques outlined in this guide—NMR, MS, and IR spectroscopy—provide a robust framework for its characterization, ensuring its identity and purity for research and development applications. Adherence to safety protocols is mandatory for its handling. This guide serves as a foundational resource for scientists and researchers, enabling them to harness the full potential of this versatile compound.

References

-

A B Enterprises. 8-bromo-1-methylisoquinoline at Best Price in Mumbai, Maharashtra. [Link]

-

PubChemLite. 8-bromo-1-methylisoquinoline (C10H8BrN). [Link]

-

PubChem. 8-Bromoisoquinoline | C9H6BrN | CID 9859134. [Link]

-

ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF. [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. 8-bromo-1-methylisoquinoline at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 2. 8-bromo-1-methylisoquinoline | 1312905-33-1 [sigmaaldrich.com]

- 3. 8-Bromo-1-methylisoquinoline | [frontierspecialtychemicals.com]

- 4. PubChemLite - 8-bromo-1-methylisoquinoline (C10H8BrN) [pubchemlite.lcsb.uni.lu]

- 5. 8-Bromo-1-methylisoquinoline | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. Isoquinoline synthesis [organic-chemistry.org]

Foreword: The Foundational Role of Solubility in Chemical Sciences

An In-Depth Technical Guide to the Solubility of 8-Bromo-1-methylisoquinoline in Organic Solvents

In the realms of pharmaceutical development, organic synthesis, and materials science, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility and applicability. For a molecule like 8-Bromo-1-methylisoquinoline, an important intermediate in the synthesis of more complex chemical entities[1], a comprehensive understanding of its solubility profile is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing a blend of theoretical insight and practical, field-proven methodologies to accurately characterize the solubility of this compound. We will move beyond simple data points to explore the causal relationships between molecular structure, solvent properties, and dissolution, empowering you to make informed decisions in your experimental designs.

Physicochemical Profile of 8-Bromo-1-methylisoquinoline

To predict and understand the solubility of 8-Bromo-1-methylisoquinoline, we must first examine its fundamental physicochemical properties. The molecule's structure—a fusion of a polar isoquinoline core, a non-polar methyl group, and a hydrophobic bromo substituent—dictates its interactions with various solvents.

Table 1: Key Physicochemical Properties of 8-Bromo-1-methylisoquinoline

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.09 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 80-84 °C | [1] |

| CAS Number | 16689-43-9 | [1] |

| Density | 1.46 g/cm³ | [1] |

The isoquinoline ring system, an analogue of pyridine, contains a basic nitrogen atom, making it a weak base capable of forming salts with acids[3]. This feature suggests potential solubility in acidic aqueous solutions. However, the presence of the bromine atom and the benzene ring introduces significant hydrophobicity, which, combined with the non-polar methyl group, points towards favorable solubility in organic solvents. The widely applied principle of "like dissolves like" is our primary guide here; the compound's mixed polarity suggests broad solubility across a range of organic media but limited affinity for highly polar solvents like water[4].

Qualitative Solubility Assessment and Solvent Selection

Commercial suppliers note that 8-Bromo-1-methylisoquinoline is "soluble in organic solvents such as ethanol and acetone" and "slightly soluble in water"[1]. This aligns with the known properties of the parent isoquinoline molecule, which dissolves well in ethanol, acetone, and diethyl ether[3].

For a systematic study, solvents should be selected to represent diverse classes based on polarity and hydrogen bonding capability:

-

Polar Protic Solvents: Methanol, Ethanol (can act as hydrogen bond donors and acceptors).

-

Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) (possess dipoles but lack acidic protons).

-

Non-Polar/Weakly Polar Solvents: Toluene, Dichloromethane (DCM), Hexane (primarily rely on van der Waals forces for interaction).

Studies on structurally similar compounds, such as 6-bromo-2-methylquinoline, have shown the highest solubility in toluene, followed by ethyl acetate and acetone, with very poor solubility in water[5]. This provides a strong indication that 8-Bromo-1-methylisoquinoline will exhibit a similar trend, favoring aromatic and polar aprotic solvents over highly polar or non-polar aliphatic ones.

Quantitative Experimental Workflow for Solubility Determination

To generate precise and reproducible data, a standardized experimental protocol is essential. The equilibrium shake-flask method is the industry gold standard for its accuracy and reliability in determining the thermodynamic solubility of a compound[6].

The following diagram outlines the logical workflow for this procedure.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed as a self-validating system, ensuring that equilibrium is truly reached and accurately measured.

1. Materials and Equipment:

-

8-Bromo-1-methylisoquinoline (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Thermostatic orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

2. Experimental Procedure:

-

Preparation: To a series of glass vials, add a pre-weighed excess amount of 8-Bromo-1-methylisoquinoline (e.g., 10-20 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation[6].

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can be run to confirm the point at which concentration no longer increases.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the saturated supernatant, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes)[6].

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining particulates[7].

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the precise concentration of 8-Bromo-1-methylisoquinoline.

-

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Table 2: Solubility Data Template for 8-Bromo-1-methylisoquinoline at 25°C (Note: This table provides a framework for reporting experimental results. Qualitative data from literature is included for guidance.)

| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (mg/mL) | Quantitative Solubility (mol/L) |

| Water | Polar Protic | Slightly Soluble[1] | [Experimental Data] | [Experimental Data] |

| Ethanol | Polar Protic | Soluble[1] | [Experimental Data] | [Experimental Data] |

| Acetone | Polar Aprotic | Soluble[1] | [Experimental Data] | [Experimental Data] |

| Toluene | Aromatic | Likely Soluble[5] | [Experimental Data] | [Experimental Data] |

| Acetonitrile | Polar Aprotic | Likely Soluble[8] | [Experimental Data] | [Experimental Data] |

| Dichloromethane | Halogenated | Likely Soluble[8] | [Experimental Data] | [Experimental Data] |

| Hexane | Non-Polar | Likely Soluble[8] | [Experimental Data] | [Experimental Data] |

Safety, Handling, and Storage

Proper handling of 8-Bromo-1-methylisoquinoline is essential due to its potential hazards. Safety Data Sheets (SDS) classify it as a hazardous substance.

-

Hazards: The compound is toxic or harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][9][10] It may also cause respiratory irritation[11].

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat[9][12].

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling[12][13].

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed to prevent moisture absorption and degradation[1][12].

Conclusion and Future Outlook

This guide establishes that 8-Bromo-1-methylisoquinoline is a compound with favorable solubility in a range of common organic solvents, particularly polar aprotic and aromatic types, while exhibiting poor aqueous solubility. This profile is consistent with its molecular structure. For professionals in drug development and synthetic chemistry, this broad organic solubility is advantageous for reaction setup, purification, and initial formulation screening.

The provided shake-flask protocol offers a robust and reliable framework for generating the precise, quantitative data required for regulatory filings, process optimization, and advanced formulation design. Adherence to this standardized methodology will ensure the production of high-quality, reproducible solubility profiles, forming a solid foundation for the successful application of 8-Bromo-1-methylisoquinoline in any research or development pipeline.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications. Retrieved from [Link]

-

8-bromo-1-methylisoquinoline at Best Price in Mumbai, Maharashtra | A B Enterprises. (n.d.). IndiaMART. Retrieved from [Link]

-

8-Bromoisoquinoline. (n.d.). PubChem. Retrieved from [Link]

-

SAFETY DATA SHEET - 8-Bromoisoquinoline. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019, November 10). Semantic Scholar. Retrieved from [Link]

-

Isoquinoline. (n.d.). In Wikipedia. Retrieved from [Link]

-

Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. (2023, April 11). Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

- 1. 8-bromo-1-methylisoquinoline at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 2. 8-bromo-1-methylisoquinoline | 1312905-33-1 [sigmaaldrich.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. chem.ws [chem.ws]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. acgpubs.org [acgpubs.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.ie [fishersci.ie]

- 11. echemi.com [echemi.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

A Researcher's Guide to Sourcing and Utilizing 8-Bromo-1-methylisoquinoline for Drug Discovery

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and implementing 8-Bromo-1-methylisoquinoline in a research setting. Moving beyond a simple list of vendors, this document offers a strategic approach to ensure the quality, reproducibility, and safety of your experimental outcomes.

Introduction to 8-Bromo-1-methylisoquinoline: A Scaffold of Interest

8-Bromo-1-methylisoquinoline is a substituted isoquinoline derivative. The isoquinoline core is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including potential anticancer and antimicrobial properties.[1] The specific substitutions of a bromine atom at the 8-position and a methyl group at the 1-position create a unique chemical entity for exploring structure-activity relationships (SAR) in drug discovery programs.

While 8-Bromo-1-methylisoquinoline itself is primarily a building block for further synthesis, its structural alerts suggest potential applications in kinase inhibition, receptor modulation, and other areas where halogenated heterocyclic compounds have shown promise.[1][2] Its role as a chemical intermediate is critical for the synthesis of more complex pharmaceutical agents.[3]

Table 1: Physicochemical Properties of 8-Bromo-1-methylisoquinoline

| Property | Value | Source |

| CAS Number | 1312905-33-1 | [4][5] |

| Molecular Formula | C₁₀H₈BrN | [6][7] |

| Molecular Weight | ~222.08 g/mol | [5][6][7] |

| Appearance | White to off-white powder or crystals | [6] |

| Purity (Typical) | >95% | [4][5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [6] |

The Critical Importance of Supplier Vetting and Quality Control

The success of any research program hinges on the quality of the starting materials. Impurities in a chemical reagent can lead to spurious results, failed experiments, and months of wasted effort. Therefore, a rigorous approach to selecting a supplier for 8-Bromo-1-methylisoquinoline is paramount.

Key Supplier Evaluation Criteria:

-

Transparency and Documentation: Reputable suppliers will readily provide a Certificate of Analysis (CoA) for each batch. This document is non-negotiable. Look for suppliers like Sigma-Aldrich, Frontier Specialty Chemicals, and Apollo Scientific who often provide detailed product pages.[4][5]

-

Purity Verification: The CoA should specify the purity of the compound and the method used for its determination (e.g., HPLC, GC). A purity of >95% is a common starting point for research-grade materials.[4][5]

-

Structural Confirmation: The CoA must include data confirming the chemical identity of the compound. This is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

-

Batch-to-Batch Consistency: For long-term projects, inquire about the supplier's ability to provide material from the same batch or to guarantee similar purity profiles for different batches.

Workflow for Qualifying a New Chemical Supplier

The following workflow outlines a systematic process for selecting and validating a supplier for a critical research chemical like 8-Bromo-1-methylisoquinoline.

Caption: A systematic workflow for qualifying chemical suppliers.

Analytical Techniques for Quality Control

Understanding the analytical methods used to characterize isoquinoline derivatives is crucial for interpreting a CoA.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of non-volatile organic compounds. An HPLC chromatogram should show a major peak corresponding to 8-Bromo-1-methylisoquinoline, with any impurity peaks being minor in comparison.[8][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information about the number and environment of hydrogen atoms in the molecule, serving as a fingerprint for the compound's structure.

-

Mass Spectrometry (MS): MS determines the molecular weight of the compound, confirming that it matches the expected value for C₁₀H₈BrN.[11]

Safe Handling and Storage Protocols

As a halogenated aromatic compound, 8-Bromo-1-methylisoquinoline requires careful handling to ensure laboratory safety.[12]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A standard lab coat should be worn.

Handling Procedures:

-

Always handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Keep away from strong oxidizing agents, as these are generally incompatible with many organic compounds.[13]

Storage:

-

Store in a tightly sealed container in a cool, dry place, away from direct sunlight and heat.[6][14]

-

Halogenated waste should be segregated from non-halogenated waste streams for proper disposal according to institutional guidelines.[12][14]

General Experimental Workflow: Utilizing 8-Bromo-1-methylisoquinoline in a Cell-Based Assay

The following is a generalized workflow for preparing and using a novel compound like 8-Bromo-1-methylisoquinoline in a typical in vitro experiment.

Step-by-Step Methodology:

-

Stock Solution Preparation: a. Calculate the mass of 8-Bromo-1-methylisoquinoline needed to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM). b. Based on its reported solubility, select an appropriate solvent, typically dimethyl sulfoxide (DMSO), for the stock solution. c. Carefully weigh the compound and dissolve it in the calculated volume of solvent. Ensure complete dissolution, using gentle vortexing or sonication if necessary. d. Filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any particulates. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations for treating the cells. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).

-

Cell Treatment and Incubation: a. Plate cells at the desired density and allow them to adhere overnight. b. Remove the existing medium and replace it with the medium containing the various concentrations of 8-Bromo-1-methylisoquinoline or the vehicle control. c. Incubate the cells for the predetermined experimental duration (e.g., 24, 48, or 72 hours).

-

Endpoint Analysis: a. After incubation, perform the desired assay to measure the biological effect of the compound. This could include assays for cell viability (e.g., MTT, CellTiter-Glo®), apoptosis (e.g., caspase activity, Annexin V staining), or a specific target engagement assay.

Experimental Workflow Diagram

Caption: A generalized workflow for preparing and using a research chemical.

References

- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.

- Parchem. (n.d.). 8-Bromo-1-methylisoquinoline (Cas 343330-62-1).

- Frontier Specialty Chemicals. (n.d.). 8-Bromo-1-methylisoquinoline.

- Apollo Scientific. (n.d.). 8-Bromo-1-methylisoquinoline.

- A B Enterprises. (n.d.). 8-bromo-1-methylisoquinoline at Best Price in Mumbai, Maharashtra.

- Sigma-Aldrich. (n.d.). 8-bromo-1-methylisoquinoline.

- ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.

- BenchChem. (n.d.). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.

-

Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis Facultatis Medicae, 124, 73-102. Retrieved from [Link]

- BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

Zubkov, V. O., et al. (n.d.). The use of analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxo-quinoline-3-propanoic acids. SciSpace. Retrieved from [Link]

-

University of Bristol. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.

- BenchChem. (n.d.). The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H).

-

Yang, F., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1490. Retrieved from [Link]

-

Doron Scientific. (2023). 8-Bromo-1-methylisoquinoline. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Bromo-1-methylisoquinoline | [frontierspecialtychemicals.com]

- 5. 1312905-33-1 Cas No. | 8-Bromo-1-methylisoquinoline | Apollo [store.apolloscientific.co.uk]

- 6. 8-bromo-1-methylisoquinoline at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 7. doronscientific.com [doronscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 14. nottingham.ac.uk [nottingham.ac.uk]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 8-Bromo-1-methylisoquinoline

This guide provides a detailed analysis of the ¹H NMR spectrum of 8-Bromo-1-methylisoquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural characterization of this molecule using nuclear magnetic resonance spectroscopy.

Introduction: The Role of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For heterocyclic systems like isoquinoline, ¹H NMR provides precise information about the electronic environment of each proton, revealing details about substituent effects, aromaticity, and molecular connectivity. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) are the fundamental parameters derived from a ¹H NMR spectrum that allow for an unambiguous assignment of the molecular structure.

8-Bromo-1-methylisoquinoline presents a fascinating case for NMR analysis. The isoquinoline core is a bicyclic aromatic system containing a pyridine and a benzene ring. The introduction of a methyl group at the C1 position and a bromine atom at the C8 position significantly perturbs the electronic distribution within the rings, leading to a characteristic and predictable ¹H NMR spectrum. Understanding these perturbations is crucial for confirming the identity and purity of the compound.

Predicted ¹H NMR Spectrum and Structural Assignment

While a publicly available, experimentally verified ¹H NMR spectrum for 8-Bromo-1-methylisoquinoline is not readily found in major spectral databases as of the last search, a highly accurate prediction can be made based on the well-documented spectra of its parent compounds, 1-methylisoquinoline and 8-bromoisoquinoline, and fundamental NMR principles.[1][2]

The predicted spectral data is summarized in the table below, followed by a detailed rationale for the assignment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~8.20 | d | J = 5.8 |

| H4 | ~7.55 | d | J = 5.8 |

| H5 | ~7.90 | d | J = 7.5 |

| H6 | ~7.45 | t | J = 7.8 |

| H7 | ~7.80 | d | J = 8.1 |

| 1-CH₃ | ~2.95 | s | - |

Rationale for Peak Assignments:

The prediction of the ¹H NMR spectrum of 8-Bromo-1-methylisoquinoline is grounded in the analysis of substituent effects on the isoquinoline core.

-

The Pyridine Ring (H3 and H4): The protons on the pyridine ring, H3 and H4, are expected to appear as a pair of ortho-coupled doublets. In the parent 1-methylisoquinoline, these protons resonate at approximately 8.13 ppm (H3) and 7.48 ppm (H4). The bromine at C8 is electronically distant and is expected to have a minimal inductive or mesomeric effect on these protons. Therefore, their chemical shifts should remain largely unchanged. The characteristic ortho-coupling constant for this system is typically in the range of 5.5-6.0 Hz.

-

The Benzene Ring (H5, H6, and H7): The protons on the carbocyclic ring are significantly influenced by the C8-bromo substituent.

-

H7: This proton is ortho to the bromine atom. Halogens exert a deshielding inductive effect and a shielding mesomeric (resonance) effect. For bromine, the inductive effect is generally stronger, but its most significant impact is on the ortho and para positions. The proton at H7 is expected to be deshielded and will likely appear as a doublet due to coupling with H6.

-

H6: This proton is meta to the bromine and will be coupled to both H5 and H7, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants). Its chemical shift will be influenced by both adjacent protons.

-

H5: This proton is para to the bromine. It will be deshielded and will appear as a doublet due to coupling with H6. The peri-interaction with the nitrogen lone pair can also influence its chemical shift, pushing it downfield.

-

-

The Methyl Group (1-CH₃): The methyl group at the C1 position is adjacent to the nitrogen atom, which deshields it. This signal will appear as a sharp singlet as it has no adjacent protons to couple with. In 1-methylisoquinoline, this peak is typically found around 2.9 ppm.[1] The bromine at C8 is too far away to have a noticeable effect on the methyl group's chemical shift.

Visualizing Proton Relationships:

The following diagram illustrates the structure of 8-Bromo-1-methylisoquinoline and the key through-bond coupling interactions that give rise to the observed splitting patterns in the aromatic region.

Caption: Structure and key proton couplings in 8-Bromo-1-methylisoquinoline.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 8-Bromo-1-methylisoquinoline, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

I. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Weigh approximately 5-10 mg of 8-Bromo-1-methylisoquinoline and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal reference standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[3]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

II. Spectrometer Setup and Data Acquisition:

The following steps are based on a standard 400 MHz NMR spectrometer.

-

Instrument Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the ¹H frequency. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm.

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a 5-10 mg sample, 16 to 32 scans are usually adequate.

-

Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between pulses, ensuring accurate integration.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient.

-

-

Data Acquisition: Start the acquisition.

III. Data Processing:

-

Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.[3]

-

Integration: Integrate the area under each signal to determine the relative number of protons each signal represents. The integrals should correspond to a whole-number ratio of the protons in the molecule (3H for the methyl group and 1H for each aromatic proton).

-

Peak Picking: Identify the chemical shift of each peak and multiplet. For multiplets, determine the coupling constants (J) by measuring the distance between the split peaks in Hertz (Hz).

Experimental Workflow Diagram:

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 8-Bromo-1-methylisoquinoline is a powerful tool for its structural verification. The predicted spectrum, based on established substituent effects, shows a distinct pattern of signals that can be readily assigned to the individual protons of the molecule. The methyl singlet, the two doublets of the pyridine ring, and the three distinct signals of the bromo-substituted benzene ring provide a unique fingerprint for this compound. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra for the unambiguous characterization of 8-Bromo-1-methylisoquinoline, ensuring the integrity of their scientific investigations.

References

-

Molander, G. A., & Cavalcanti, L. N. (2011). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Alkynyltrifluoroborates. The Journal of Organic Chemistry, 76(18), 7195–7203. [Link]

-

He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(48), 42605-42609. [Link]

-

Tian, Y.-M., Silva, W., Gschwind, R. M., & König, B. (2024). Accelerated photochemical reactions at oil-water interface exploiting melting point depression. Science, 383(6684), 750-756. [Link]

-

General procedure for the synthesis of 4 (4a as an example). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Brown, A., & Gouliaev, A. (2005). Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

PubChem. (n.d.). 8-bromo-1-methylisoquinoline. Retrieved from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

-

Xu, L., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. [Link]

-

PubChem. (n.d.). 1-Methylisoquinoline. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

SciSpace. (n.d.). Top 208 Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy papers published in 1982. Retrieved from [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. Organic Chemistry Data. Retrieved from [Link]

-

Brown, A., & Gouliaev, A. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

-

Pauli, G. F., et al. (2012). Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update. Journal of Natural Products, 75(4), 834-851. [Link]

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 8-Bromo-1-methylisoquinoline

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 8-Bromo-1-methylisoquinoline. In the absence of published experimental spectra, this document leverages high-fidelity computational prediction methods, validated by comparative analysis with structurally related isoquinoline derivatives, to offer an authoritative assignment of the carbon resonances. We delve into the fundamental principles governing the observed chemical shifts, dissecting the intricate electronic influences of the bromine, methyl, and nitrogen heteroatom substituents. Furthermore, this guide presents a robust, step-by-step experimental protocol for the empirical acquisition and processing of 13C NMR data for this compound, designed for reproducibility and accuracy. This document is intended to serve as an essential resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, facilitating the structural elucidation and characterization of this and similar heterocyclic scaffolds.

Introduction: The Role of 13C NMR in Heterocyclic Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. The precise functionalization of this bicyclic heteroaromatic system is critical to modulating biological activity, and confirming the regiochemistry of substitution is a paramount challenge in synthesis. 13C NMR spectroscopy stands as one of the most powerful and definitive analytical techniques for the structural elucidation of organic molecules. Unlike 1H NMR, the broader chemical shift range (typically 0-220 ppm) and the direct observation of the carbon skeleton minimize peak overlap and provide unambiguous information about the electronic environment of each carbon atom.[1]

For a molecule such as 8-Bromo-1-methylisoquinoline, 13C NMR is indispensable for verifying the positions of the bromo and methyl substituents, which can profoundly influence the molecule's steric and electronic properties and, consequently, its utility as a synthetic building block.[2] This guide provides a detailed examination of its 13C NMR characteristics, offering both predicted data and the scientific rationale behind the chemical shifts.

Molecular Structure and Carbon Numbering

To ensure clarity in spectral assignment, the standardized IUPAC numbering scheme for the isoquinoline ring system is used throughout this document. The structure and numbering for 8-Bromo-1-methylisoquinoline (CAS: 1312905-33-1) are presented below.

Figure 1. Structure and IUPAC numbering of 8-Bromo-1-methylisoquinoline.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for 8-Bromo-1-methylisoquinoline, calculated using advanced computational algorithms that correlate structural fragments with extensive spectral databases.[3][4] The predictions are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale & Key Influences |

| C1 | 158.5 | Iminic carbon, significantly deshielded by the adjacent electronegative nitrogen. The attached methyl group provides slight shielding compared to an unsubstituted C1. |

| C3 | 120.1 | Shielded relative to other aromatic CH carbons due to its position beta to the nitrogen atom. |

| C4 | 135.8 | Deshielded due to its position para to the nitrogen, experiencing resonance-based electron withdrawal. |

| C4a | 127.3 | Quaternary carbon at the ring junction. Its shift is influenced by the fusion of the two aromatic rings. |

| C5 | 129.5 | Aromatic CH carbon on the carbocyclic ring. Deshielded by the anisotropic effect of the adjacent ring and the weak inductive effect of the bromine. |

| C6 | 127.9 | Aromatic CH carbon; its chemical shift is a baseline for a C-H in this part of the ring system. |

| C7 | 131.2 | Deshielded relative to C6 due to the ortho-position relative to the electron-withdrawing bromine atom. |

| C8 | 121.8 | Quaternary carbon directly attached to bromine. The significant shielding is a classic example of the "heavy atom effect," where the large electron cloud of bromine induces an upfield shift, overriding its inductive deshielding effect. |

| C8a | 137.1 | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen atom's inductive effect. |

| 1-CH3 | 22.4 | Typical chemical shift for a methyl group attached to an sp2-hybridized carbon in an aromatic system. |

In-depth Spectral Analysis and Rationale

The predicted chemical shifts can be rationalized by examining the electronic effects within the molecule. The nitrogen atom, the bromine atom, and the methyl group each exert distinct inductive and resonance effects that modulate the electron density at each carbon, thereby influencing its resonance frequency.

-

Nitrogen Atom Influence: As an electronegative heteroatom, nitrogen exerts a strong electron-withdrawing inductive effect, deshielding adjacent carbons (C1, C8a). Through resonance, it can also influence the electron density throughout the pyridine ring, particularly deshielding C4.[5]

-

Bromine Atom Influence: Bromine is electronegative and inductively withdraws electron density, which would typically deshield nearby carbons (C7, C8a). However, the most pronounced impact is the "heavy atom effect" on the directly attached C8. This effect, arising from the large number of electrons and spin-orbit coupling associated with heavy halogens, induces a strong upfield (shielding) shift that is characteristic and diagnostic.[6]

-

Methyl Group Influence: The methyl group at the C1 position is weakly electron-donating, causing a slight shielding (upfield shift) at C1 compared to an unsubstituted isoquinoline.[7]

The interplay of these effects is visualized in the diagram below.

Caption: Key electronic influences on the 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Data Acquisition

This section provides a self-validating, field-proven methodology for acquiring a high-quality 13C NMR spectrum of 8-Bromo-1-methylisoquinoline.

5.1. Sample Preparation

-

Mass Measurement: Accurately weigh 15-25 mg of 8-Bromo-1-methylisoquinoline directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is an excellent choice as it is a common solvent for non-polar to moderately polar organic compounds and has a well-defined solvent residual peak (triplet at ~77.16 ppm) for spectral referencing.[8]

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A clear, homogeneous solution is required.

-

Referencing (Optional but Recommended): For highly precise work, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (0.00 ppm). However, for routine characterization, referencing to the CDCl3 solvent peak is standard practice.

5.2. NMR Spectrometer Setup and Calibration

-

Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz (for 1H) to ensure adequate sensitivity and dispersion for 13C observation (~100 MHz).

-

Probe Tuning and Matching: Insert the sample into the magnet. Tune and match the 13C channel of the probe to the sample. This critical step maximizes the signal-to-noise ratio (S/N).

-

Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

5.3. Data Acquisition

-

Experiment: Select a standard proton-decoupled 13C experiment, such as zgpg30 or zgdc on Bruker systems. This uses a 30° pulse angle to allow for a shorter relaxation delay.

-

Key Parameters:

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

-

Number of Scans (NS): Start with 1024 scans. The S/N ratio increases with the square root of the number of scans. Adjust as needed based on sample concentration.

-

Relaxation Delay (D1): Set to 2.0 seconds. This allows for sufficient relaxation of most carbon nuclei between pulses.

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Temperature: 298 K (25 °C).

-

5.4. Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to the Free Induction Decay (FID) to improve S/N, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode (positive and upright).

-

Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the central peak of the CDCl3 triplet to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shift of all significant peaks.

Caption: Standard workflow for 13C NMR spectral acquisition.

Conclusion

This guide provides a foundational understanding of the 13C NMR spectrum of 8-Bromo-1-methylisoquinoline. Through a combination of computational prediction and analysis grounded in fundamental chemical principles, we have assigned the chemical shifts for all ten carbon atoms in the molecule. The distinct electronic signatures of the nitrogen heteroatom, the bromine substituent (including the characteristic heavy atom effect), and the C1-methyl group lead to a well-resolved and interpretable spectrum. The detailed experimental protocol provided herein offers a reliable method for researchers to obtain empirical data, which can be confidently assigned using the framework established in this document. This work serves as a practical tool for the unambiguous structural verification of this important heterocyclic building block.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 8-Bromo-1-methylisoquinoline | [frontierspecialtychemicals.com]

- 3. CASPRE [caspre.ca]

- 4. Visualizer loader [nmrdb.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]

- 8. scs.illinois.edu [scs.illinois.edu]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 8-Bromo-1-methylisoquinoline

Introduction: The Analytical Imperative for Substituted Isoquinolines

8-Bromo-1-methylisoquinoline belongs to the vast and structurally diverse family of isoquinoline alkaloids, a class of compounds with significant pharmacological relevance. From potent analgesics to antimicrobial and anticancer agents, the therapeutic potential of isoquinoline derivatives is a driving force in drug discovery and development. The precise structural elucidation of these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. This in-depth technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 8-Bromo-1-methylisoquinoline, offering researchers, scientists, and drug development professionals a foundational understanding of its gas-phase chemistry. By dissecting its fragmentation pathways under both electron ionization (EI) and electrospray ionization (ESI), this guide aims to equip analysts with the expertise to identify and characterize this and structurally related compounds with confidence.

Core Principles of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of structural elucidation, the fragmentation of a molecule within the mass spectrometer provides a unique "fingerprint" that can be used to deduce its chemical structure. The choice of ionization technique is critical and dictates the initial energy imparted to the molecule, thereby influencing the extent and nature of fragmentation.

-

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, typically 70 eV. This process often leads to extensive fragmentation, providing detailed structural information. The molecular ion peak (M+•) may be weak or absent for labile compounds.

-

Electrospray Ionization (ESI): A soft ionization technique, ESI is particularly well-suited for polar and thermally labile molecules. It typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation. To induce fragmentation for structural analysis, collision-induced dissociation (CID) is employed in tandem mass spectrometry (MS/MS).

Predicted Mass Spectrometric Behavior of 8-Bromo-1-methylisoquinoline

The molecular formula of 8-Bromo-1-methylisoquinoline is C10H8BrN[1]. The presence of a bromine atom is a key feature that will dominate its mass spectrum due to the characteristic isotopic distribution of bromine. Natural bromine consists of two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio[2][3][4][5]. This results in a distinctive isotopic pattern for any bromine-containing ion, appearing as a pair of peaks (M and M+2) of roughly equal intensity, separated by two m/z units[2][3][4][5].

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, 8-Bromo-1-methylisoquinoline is expected to undergo significant fragmentation. The following pathways are proposed based on established fragmentation principles of aromatic and heterocyclic compounds[6].

1. The Molecular Ion and Isotopic Pattern: The molecular ion peak (M+•) will appear as a doublet at m/z 221 and 223, corresponding to the [C10H879BrN]+• and [C10H881BrN]+• ions, respectively.

2. Initial Fragmentation Reactions:

-

Loss of a Bromine Radical (•Br): This is a highly probable fragmentation pathway due to the relative lability of the C-Br bond. This would result in an ion at m/z 142.

-

[C10H8BrN]+• → [C10H8N]+ + •Br

-

-

Loss of a Methyl Radical (•CH3): Cleavage of the methyl group from the isoquinoline core is another expected fragmentation. This would lead to a doublet at m/z 206 and 208.

-

[C10H8BrN]+• → [C9H5BrN]+ + •CH3

-

-

Loss of HBr: Elimination of a molecule of hydrogen bromide can also occur, leading to an ion at m/z 141.

-

[C10H8BrN]+• → [C10H7N]+• + HBr

-

3. Subsequent Fragmentations: The initial fragment ions can undergo further fragmentation, leading to a complex but informative spectrum. For instance, the [C10H8N]+ ion at m/z 142 could lose acetylene (C2H2) to form an ion at m/z 116.

The proposed EI fragmentation pathway is visualized in the following diagram:

Caption: Proposed ESI-MS/MS fragmentation of 8-Bromo-1-methylisoquinoline.

Experimental Protocol for Mass Spectrometric Analysis

To obtain the mass spectrum of 8-Bromo-1-methylisoquinoline, the following experimental protocols are recommended:

Sample Preparation

-

Dissolve the sample: Accurately weigh approximately 1 mg of 8-Bromo-1-methylisoquinoline and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the sample: Prepare a working solution of approximately 1-10 µg/mL by diluting the stock solution with the appropriate solvent. For ESI, the final solution should be compatible with the mobile phase.

Electron Ionization Mass Spectrometry (EI-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is ideal.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.

-

LC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument.

-

MS1 Scan: Scan a mass range that includes the expected precursor ion (e.g., m/z 100-300).

-

MS2 (Product Ion) Scan: Select the precursor ion (m/z 222 and 224) and apply a range of collision energies to induce fragmentation.

-

Data Interpretation and Key Diagnostic Ions

The interpretation of the resulting mass spectra should focus on identifying the key diagnostic ions that confirm the structure of 8-Bromo-1-methylisoquinoline.

| Ion (m/z) | Proposed Structure | Significance |

| 221/223 | [C10H8BrN]+• | Molecular ion (EI), confirms molecular weight and presence of one bromine atom. |

| 222/224 | [C10H9BrN]+ | Protonated molecule (ESI), precursor for MS/MS. |

| 206/208 | [C9H5BrN]+ | Loss of a methyl group (EI) or methane (ESI). |

| 142 | [C10H8N]+ | Loss of a bromine radical (EI) or HBr (ESI). |

| 141 | [C10H7N]+• | Loss of HBr (EI). |

Conclusion

References

-

The collision-induced dissociation of substituted isoquinolines has been studied, revealing characteristic fragmentation patterns. [7][8][9][10]2. Systematic investigations into the fragmentation of isoquinoline alkaloids using ESI-MS/MS have categorized fragmentation behaviors based on structural features. [11][12][13]3. The presence of a bromine atom in a molecule leads to a characteristic M and M+2 isotopic pattern in the mass spectrum. [2][3][4][5]4. General fragmentation patterns for various organic functional groups under electron ionization are well-established. [6]5. The PubChem database provides chemical information for 8-Bromo-1-methylisoquinoline, including its molecular formula. [1]6. The mass spectrum of the related compound 1-methylisoquinoline is available in the NIST WebBook. [14][15]7. The mass spectrum of the related compound 8-bromoquinoline is available in the NIST WebBook.

Sources

- 1. PubChemLite - 8-bromo-1-methylisoquinoline (C10H8BrN) [pubchemlite.lcsb.uni.lu]

- 2. youtube.com [youtube.com]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]